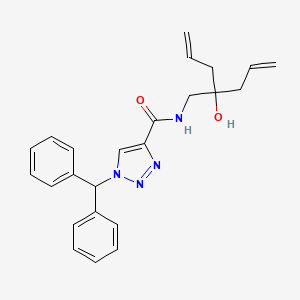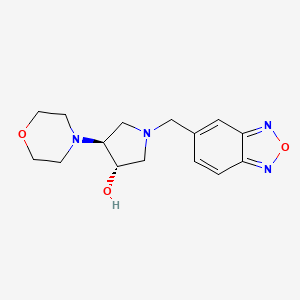![molecular formula C23H27NO3 B6024096 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline, also known as TTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
Mécanisme D'action
The exact mechanism of action of 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high selectivity and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and controlled in lab experiments.
Orientations Futures
There are several future directions for the research on 8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its potential applications in medicine, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential applications in materials science, particularly in the synthesis of new organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will help to optimize its use in lab experiments and potential clinical applications.
Méthodes De Synthèse
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline can be synthesized through a multi-step process starting from 2-chloro-8-nitroquinoline. The first step involves the reaction of 2-chloro-8-nitroquinoline with 4-tert-butylphenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(4-tert-butylphenoxy)-8-nitroquinoline. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The final step involves the reaction of the amino group with ethylene oxide to form the desired product, this compound.
Applications De Recherche Scientifique
8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory diseases. In biochemistry, this compound has been used as a fluorescent probe for detecting metal ions such as zinc and copper. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Propriétés
IUPAC Name |
8-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-9-11-20(12-10-19)26-16-14-25-15-17-27-21-8-4-6-18-7-5-13-24-22(18)21/h4-13H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZNUDMNIHREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B6024060.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)

![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)
